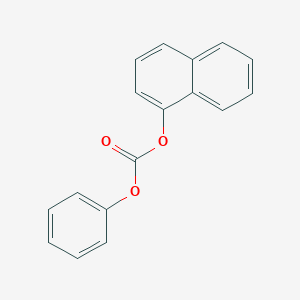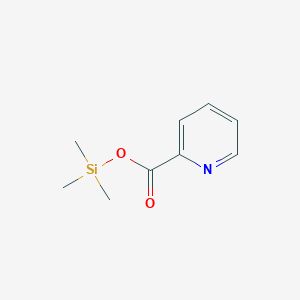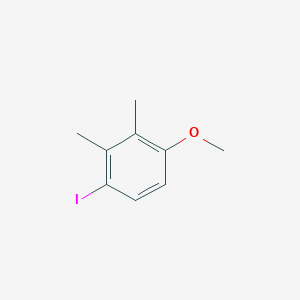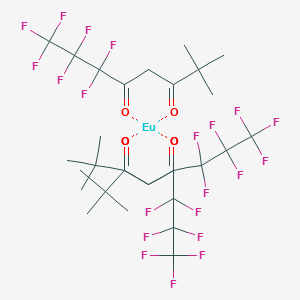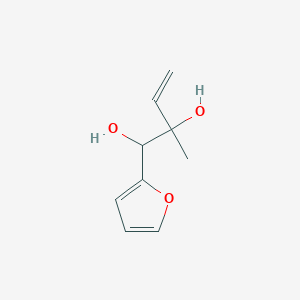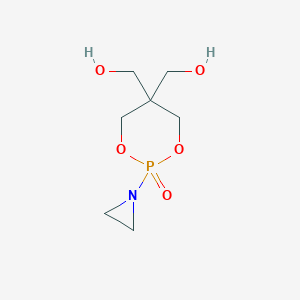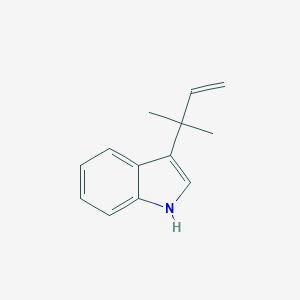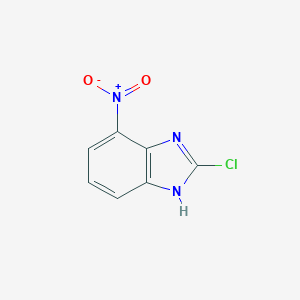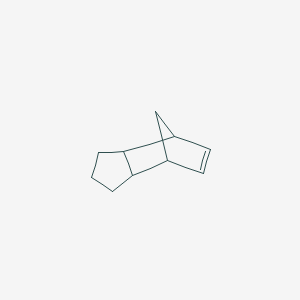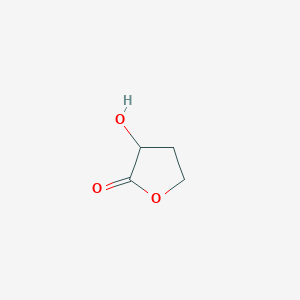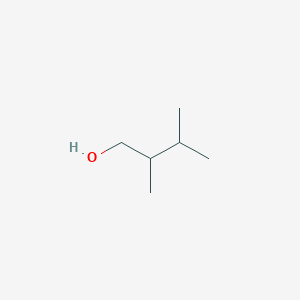
(4-Methoxyphenyl)-morpholin-4-ylmethanethione
Overview
Description
“(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is a chemical compound with the molecular formula C12H15NO2S . It has gained significant interest in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is represented by the formula C12H15NO2S . For a more detailed analysis of its structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is 237.32 g/mol. More detailed physical and chemical properties may be found in databases like PubChem .Scientific Research Applications
Application in Optoelectronic Devices
Scientific Field
Optoelectronics
Application Summary
This compound is used in the modification of graphene quantum dots (GQDs) to enhance their photoluminescence properties, which are crucial for optoelectronic devices.
Methods of Application
The (4-Methoxyphenyl) group is grafted onto GQDs’ surface via a diazonium chemistry method. This involves the reaction of diazonium salts with GQDs under controlled conditions.
Results
After modification, the average diameter of GQDs decreased from 3.3 to 2.5 nm, and their photoluminescence was blue-shifted by 40 nm relative to unmodified GQDs .
Application in Perovskite Solar Cells
Scientific Field
Renewable Energy
Application Summary
The compound is used in the development of hole transporting materials (HTMs) for perovskite solar cells, enhancing their power conversion efficiency.
Methods of Application
Derivatives of the compound are synthesized and applied to perovskite solar cell devices. The performance is analyzed using Density Functional Theory (DFT) and experimental investigation.
Results
The power conversion efficiency of the HTM-based perovskite solar cell showed an increase from 14.78% to 15.91%, attributed to high hole mobility and improved film morphology .
Application in Photochromic Materials
Scientific Field
Material Chemistry
Methods of Application
Synthesis of naphthopyran derivatives with the compound, which are then tested for their photochromic, electrochemical, and fluorescent properties.
Results
The derivatives demonstrated a faster color fading rate and larger fluorescence quantum yield, showing potential for use in photonic devices .
Application in Photovoltaic Devices
Scientific Field
Photovoltaics
Application Summary
The compound is involved in the study of impedance spectroscopy and dielectric dispersion in photovoltaic devices, improving their photoresponse.
Methods of Application
Incorporation of the compound into the heterojunction of photovoltaic devices and analyzing their electrical properties under various illumination intensities.
Results
The study revealed an excellent photoresponse and photo-resistive behavior of the device, suggesting its suitability for photovoltaic and optoelectronic applications .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Electronics
Application Summary
The compound is used in the synthesis of blue emitters for OLEDs, contributing to the development of full-color flat-panel displays.
Methods of Application
Synthesis of anthracene derivatives with the compound and characterization of their photophysical properties for OLED applications.
Results
The synthesized compounds showed excellent thermal stability and high blue emissions with quantum yields greater than 0.52, suitable for OLED applications .
Application in Quantum Dot Modification
Scientific Field
Nanotechnology
Application Summary
The compound is used to modify graphene quantum dots (GQDs), affecting their photoluminescence properties for use in bioimaging and sensing.
Methods of Application
Grafting the compound onto GQDs surface via diazonium chemistry method, which involves the reaction of diazonium salts with GQDs.
Results
The modification led to a decrease in the average diameter of GQDs and a blue-shift in their photoluminescence, indicating altered optical properties .
Application in Porphyrin Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound is used in the synthesis of porphyrins, which are important pigments and cofactors in biological systems.
Methods of Application
The compound is involved in the synthesis pathways of porphyrins, which are complex macrocyclic structures.
Results
The synthesis contributes to the understanding and development of porphyrin-based systems with potential applications in various fields .
These applications demonstrate the versatility of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” in scientific research, spanning from renewable energy to electronics and material science. For the latest research and specific details, accessing current scientific literature is recommended.
Application in Allosteric Enzyme Inhibition
Scientific Field
Biochemistry
Application Summary
The compound is studied for its potential as an allosteric inhibitor of enzymes, particularly in the context of ALOX15, which is implicated in various cancer and inflammation models.
Methods of Application
Substituted indoles and imidazoles, including derivatives of the compound, are tested for their ability to inhibit the catalytic activity of ALOX15 in a substrate-specific manner.
Results
The studies suggest that chemical modification of the core pharmacophore alters enzyme-inhibitor interactions, potentially leading to reduced inhibitory potency .
Application in Antibiotic Development
Scientific Field
Pharmacology
Application Summary
Derivatives of the compound are synthesized and evaluated for their antibiotic properties against multidrug-resistant organisms.
Methods of Application
The compound is used in Aldol condensation reactions to obtain novel chalcones, which are then tested for their antimicrobial properties.
Results
The synthesized chalcones show marked antimicrobial activity against various pathogens, with some derivatives exhibiting high zones of inhibition .
Application in Organic Synthesis
Application Summary
The compound is involved in the synthesis of heterocyclic alcohols, which have a wide range of medicinal actions.
Methods of Application
The compound is alkylated under alkaline conditions and then reduced to the corresponding secondary alcohol, which is characterized for potential medicinal properties.
Results
The synthesized secondary alcohols are new compounds with potential applications in medicine, as they possess various biological activities .
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBWKVNOLDBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30981151 | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |
CAS RN |
6392-01-4 | |
| Record name | NSC58869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



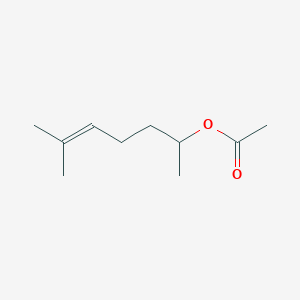

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
